molecular formula C10H9N3O4S2 B11780307 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B11780307
M. Wt: 299.3 g/mol
InChI Key: KKFPXCOMZXNCCQ-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is a high-value synthetic building block with the CAS numbers 713081-49-3 and 1710696-05-1 . It has a molecular formula of C 10 H 9 N 3 O 4 S 2 and a molecular weight of 299.33 g/mol . This compound is characterized by a 1,2,3-thiadiazole core functionalized with an ethylsulfonyl group and an electron-withdrawing 4-nitrophenyl substituent. This unique structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research. It is particularly valuable for the development of new heterocyclic compounds and in the synthesis of libraries for high-throughput screening. Its structural features suggest potential applications in materials science and as a precursor for functional molecules. The compound is offered with cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9N3O4S2

Molecular Weight

299.3 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-nitrophenyl)thiadiazole

InChI

InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3

InChI Key

KKFPXCOMZXNCCQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach to 1,2,3-thiadiazoles involves the cyclization of thiosemicarbazides. For the target compound, 4-nitrophenyl thiosemicarbazide serves as a critical precursor. Reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) generates a dithiocarboxylic acid intermediate, which undergoes cyclization upon heating to form the thiadiazole ring.

Reaction Scheme 1:

  • Formation of Thiosemicarbazide:
    4-Nitrophenyl hydrazine+CS2KOHThiosemicarbazide-4-dithiocarboxylic acid\text{4-Nitrophenyl hydrazine} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiosemicarbazide-4-dithiocarboxylic acid}

  • Cyclization:
    Thiosemicarbazide-4-dithiocarboxylic acidΔ5-Mercapto-4-(4-nitrophenyl)-1,2,3-thiadiazole\text{Thiosemicarbazide-4-dithiocarboxylic acid} \xrightarrow{\Delta} \text{5-Mercapto-4-(4-nitrophenyl)-1,2,3-thiadiazole}

This method parallels the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole reported by Guha et al., adapted here for the 1,2,3-thiadiazole isomer.

Sulfur Monochloride-Mediated Ring Formation

Patent US3391152A describes the synthesis of chloro-substituted thiadiazoles via reactions between aminoacetonitrile derivatives and sulfur chlorides. Adapting this method, 4-nitrophenyl aminoacetonitrile reacts with sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 0–5°C to yield the thiadiazole core.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 0–5°C (exothermic reaction)

  • Molar Ratio: 2.5–8 moles S₂Cl₂ per mole aminoacetonitrile

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amino group on sulfur, followed by cyclization and elimination of HCl. The nitro group’s electron-withdrawing nature directs regioselectivity, favoring substitution at the para position.

Functionalization of the Thiadiazole Core

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl moiety is installed through a two-step sequence: alkylation of the thiol group followed by oxidation .

Step 1: Alkylation with Ethyl Iodide
5-Mercapto-4-(4-nitrophenyl)-1,2,3-thiadiazole+C2H5IK2CO35-Ethylthio-4-(4-nitrophenyl)-1,2,3-thiadiazole\text{5-Mercapto-4-(4-nitrophenyl)-1,2,3-thiadiazole} + \text{C}_2\text{H}_5\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{5-Ethylthio-4-(4-nitrophenyl)-1,2,3-thiadiazole}

Conditions:

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: Room temperature

Step 2: Oxidation to Sulfonyl
5-Ethylthio-4-(4-nitrophenyl)-1,2,3-thiadiazoleH2O2/AcOHThis compound\text{5-Ethylthio-4-(4-nitrophenyl)-1,2,3-thiadiazole} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{this compound}

Conditions:

  • Oxidizing Agent: 30% Hydrogen peroxide (H₂O₂)

  • Solvent: Acetic acid (AcOH)

  • Temperature: 60–70°C

Alternative Pathways and Comparative Analysis

Direct Sulfonation of Pre-Formed Thiadiazoles

While less common, direct sulfonation using chlorosulfonic acid (ClSO₃H) could theoretically introduce a sulfonic acid group at position 5, followed by esterification with ethanol. However, the nitro group’s meta-directing effects may hinder regioselectivity, making this route less favorable.

MethodAdvantagesChallenges
Thiosemicarbazide CyclizationHigh regioselectivity, scalableRequires toxic CS₂, multi-step
S₂Cl₂-Mediated RouteSingle-step ring formationHandling corrosive S₂Cl₂, low yields
Alkylation-OxidationMild conditions, high functional toleranceOxidation overstep risks (e.g., sulfones)

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Dimethylformamide (DMF) and dimethylacetamide (DMA) are preferred solvents due to their ability to stabilize intermediates and facilitate cyclization. However, their high boiling points (153°C for DMF) complicate solvent recovery in large-scale syntheses.

Purification Techniques

Steam distillation and petroleum ether extraction are effective for isolating the thiadiazole core. For the final product, recrystallization from ethanol/water mixtures improves purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylsulfonyl group (-SO₂C₂H₅) at position 5 and electron-deficient aromatic system enable nucleophilic attacks at multiple sites:

Reaction TypeConditionsProductsKey Observations
Thiadiazole ring substitutionAlcoholic KOH, 80°C5-Amino derivatives via -SO₂C₂H₅ replacementRequires strong nucleophiles (e.g., amines) due to sulfonyl's electron-withdrawing nature
Aromatic nitro group reductionH₂/Pd-C, EtOH4-Aminophenyl derivativesComplete conversion in 2–4 hrs; retains thiadiazole integrity

Ring-Opening Reactions

The 1,2,3-thiadiazole ring undergoes controlled cleavage under specific conditions:

ReactantConditionsProductsMechanism
Hydrazine hydrateReflux in THFThioketene intermediate → Thioamide derivativesRing opening at S-N bond precedes nucleophile addition
Potassium thioacetateRoom temperature, DMF4-(4-Nitrophenyl)thioacetateCompeting pathways: Direct S-substitution vs. ring opening

Cycloaddition Reactions

The thiadiazole core participates in [3+2] and [4+2] cycloadditions:

PartnerConditionsCycloadductYield
Dipolarophiles (e.g., acrylonitrile)120°C, toluenePyrazole-thiadiazole hybrids55–68%
Electron-deficient dienophilesMicrowave, 150°CBenzothiazine derivatives72% (with regioselectivity)

Sulfonyl Group Transformations

The ethylsulfonyl moiety undergoes redox and displacement reactions:

ReactionReagentsOutcomeApplication
OxidationH₂O₂/AcOHSulfonic acid derivativeEnhances water solubility
DisplacementR-MgX (Grignard)Sulfonamide analogsBroad functional group tolerance

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs electrophiles to specific positions:

ElectrophilePositionProductNotes
HNO₃/H₂SO₄Meta to nitro groupTrinitrophenyl derivativeLimited by nitro's deactivating effect
Cl₂/FeCl₃Para to thiadiazoleChlorinated aryl-thiadiazoleRequires prolonged reaction time (12+ hrs)

Mechanistic Insights

  • Ring stability : The thiadiazole ring resists hydrolysis under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via S-N bond cleavage .

  • Electronic effects : The -SO₂C₂H₅ group reduces electron density at C4/C5, making these positions susceptible to nucleophilic attacks.

  • Steric influences : The 4-nitrophenyl group hinders reactions at the adjacent C4 position, favoring C5 modifications .

Comparative Reactivity Table

PositionReactivity TrendDominant Reaction Types
C5 (-SO₂C₂H₅)HighNucleophilic substitution, oxidation
C4 (aryl)ModerateElectrophilic substitution, coupling
Thiadiazole S1LowRing-opening under basic conditions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Cancer Research

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This could lead to the development of novel chemotherapeutic agents targeting various types of cancer .

Agricultural Applications

Pesticide Development

This compound has been explored as a potential pesticide due to its ability to inhibit certain enzymes critical for pest survival. Its effectiveness against agricultural pests could provide an environmentally friendly alternative to conventional pesticides .

Herbicide Activity

Additionally, this compound shows promise as a herbicide. Research has indicated that it can effectively inhibit weed growth by disrupting photosynthesis and other metabolic processes in plants. This application could be particularly beneficial in sustainable agriculture practices .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength .

Nanotechnology

The compound has also been investigated for applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs may enhance the efficacy and bioavailability of therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an active intermediate that interacts with enzymes or receptors. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can participate in various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives
  • Ring Orientation : The 1,2,3-thiadiazole ring (as in the target compound) has adjacent sulfur and nitrogen atoms, creating distinct electronic environments compared to the 1,3,4-thiadiazole isomers. This affects dipole moments and binding affinities in biological systems .
  • Planarity : In 1,3,4-thiadiazoles, the dihedral angle between the thiadiazole ring and aryl substituents (e.g., 27.1° in 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine) influences molecular stacking . Similar effects are expected in 1,2,3-thiadiazoles but remain less studied.
Substituent Effects
  • Ethylsulfonyl vs.
  • 4-Nitrophenyl Position : Derivatives with nitro groups at the para position (e.g., 4-(4-nitrophenyl)-1,2,3-thiadiazole) exhibit stronger electron-withdrawing effects than ortho or meta substitutions, enhancing reactivity in nucleophilic substitutions .
Antimicrobial Activity
  • 1,3,4-Thiadiazoles with 4-nitrophenyl groups (e.g., derivatives in ) show potent activity against E. coli and C. albicans. Ethylsulfonyl substitution in 1,2,3-thiadiazoles may enhance membrane penetration due to increased lipophilicity.
  • Key Finding : Methylsulfonyl analogs () exhibit moderate activity, suggesting ethylsulfonyl could improve efficacy .
Antitumor Potential
  • 1,3,4-Thiadiazoles with benzothiazole domains () demonstrated 100% effectiveness in murine models. The ethylsulfonyl group’s electron-withdrawing nature may similarly stabilize charge-transfer complexes in DNA intercalation .
Analgesic and Neurotoxic Effects
  • 1,3,4-Thiadiazole derivatives () showed antinociceptive activity comparable to phenytoin. Structural analogs of the target compound remain unexplored but may share similar mechanisms.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity (Reported) Reference ID
Target Compound C₁₀H₉N₃O₄S₂ 313.33 Ethylsulfonyl, 4-nitrophenyl Hypothesized antimicrobial
5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole C₉H₇N₃O₄S₂ 299.30 Methylsulfonyl, 4-nitrophenyl Moderate antimicrobial
4-(4-Nitrophenyl)-1,2,3-thiadiazole C₈H₅N₃O₂S 223.21 4-nitrophenyl Intermediate in drug synthesis
5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine C₈H₅FN₄O₂S 258.22 Fluoro, nitro, amine Insecticidal, fungicidal

Key Research Findings

  • Synthetic Challenges: 1,2,3-Thiadiazoles require stringent reaction conditions (e.g., absolute ethanol, triethylamine) for cyclization, unlike 1,3,4-thiadiazoles .
  • Biological Performance: Nitrophenyl-substituted thiadiazoles consistently outperform non-nitrated derivatives in antimicrobial and antitumor assays .

Biological Activity

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole, with the CAS number 1710696-05-1, is a compound belonging to the thiadiazole class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9N3O4S2
  • Molecular Weight : 299.33 g/mol
  • CAS Number : 1710696-05-1
  • Purity : Typically ≥95%

The compound features a thiadiazole ring, which is a common scaffold in medicinal chemistry, particularly noted for its stability and biological activity .

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

In vitro studies have reported Minimum Inhibitory Concentrations (MIC) as low as 32.6 µg/mL for certain derivatives, indicating strong antibacterial potential compared to standard antibiotics like ampicillin .

Anticancer Activity

The compound has been evaluated for anticancer properties in several studies. Thiadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in animal models.

For instance, a study highlighted that compounds containing nitro groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines .

Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory properties. The presence of the ethylsulfonyl group is believed to contribute to its ability to inhibit inflammatory mediators. Experimental models have shown reductions in edema and pain responses when treated with this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiadiazole ring can interact with various enzymes involved in disease processes, leading to reduced activity of targets such as cyclooxygenase (COX) and lipoxygenase.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazoles can modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage .

Study 1: Antimicrobial Efficacy

A recent study conducted a series of tests on synthesized thiadiazole derivatives including this compound. The results demonstrated that this compound had superior antibacterial activity compared to other derivatives tested. The study highlighted its potential use in treating infections caused by resistant bacterial strains .

Study 2: Anticancer Activity

In another research project focusing on anticancer properties, several derivatives were synthesized and tested against human cancer cell lines. The findings indicated that those with the nitrophenyl substitution showed significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for introducing the ethylsulfonyl group into 1,2,3-thiadiazole derivatives?

  • Methodological Answer : The ethylsulfonyl group can be introduced via oxidation of a precursor with a sulfanyl (-S-) substituent. For example, copper-catalyzed cross-coupling reactions (e.g., using ethylthiol and halogenated thiadiazoles) followed by oxidation with agents like H₂O₂ or mCPBA under controlled temperatures (70–90°C) yield sulfonyl derivatives. Reaction conditions must be optimized to avoid over-oxidation to sulfones or side reactions .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the sulfonyl product.

Q. How can the electronic effects of the 4-nitrophenyl substituent influence the reactivity of 1,2,3-thiadiazoles?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic substitution or cycloaddition reactions. UV-Vis spectroscopy and computational studies (e.g., DFT) can quantify electronic effects by analyzing absorption bands or frontier molecular orbitals .
  • Data Contradictions : Some studies report conflicting reactivity patterns depending on solvent polarity; polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently .

Q. What spectroscopic techniques are critical for characterizing 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and ethylsulfonyl methyl/methylene groups (δ 1.2–1.5 ppm and δ 3.5–4.0 ppm, respectively).
  • IR : Confirm sulfonyl (S=O stretching at ~1350–1300 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups.
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly the dihedral angle between the thiadiazole and nitrophenyl planes .

Advanced Research Questions

Q. How can conflicting data on the antimicrobial activity of nitrophenyl-thiadiazoles be resolved?

  • Methodological Answer : Discrepancies in bioactivity studies often arise from variations in bacterial strains, assay protocols, or compound purity. Standardize testing using CLSI guidelines, and validate purity via HPLC (>95%). Compare minimum inhibitory concentrations (MICs) across structurally similar derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate substituent effects .
  • Case Study : Derivatives with electron-deficient substituents (e.g., nitro) show enhanced activity against Gram-positive bacteria, while sulfonyl groups improve solubility and bioavailability .

Q. What strategies optimize regioselectivity in substitution reactions at the 1,2,3-thiadiazole ring?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

  • Use bulky bases (e.g., LDA) to direct substitution to the less hindered position.
  • Activate specific sites via coordination with transition metals (e.g., Pd or Cu catalysts) .
    • Computational Support : Molecular electrostatic potential (MEP) maps from DFT calculations predict reactive sites by visualizing electron density .

Q. How does the ethylsulfonyl group affect the compound’s potential as a kinase inhibitor?

  • Methodological Answer : The sulfonyl group can act as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets. Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or CDK2). Compare binding scores with analogs lacking the sulfonyl group .
  • Experimental Validation : Synthesize a sulfone-free analog and measure IC₅₀ values in enzyme inhibition assays to isolate the sulfonyl contribution .

Q. What mechanistic pathways explain the formation of byproducts during thiadiazole synthesis?

  • Methodological Answer : Common byproducts include oxidized intermediates (e.g., sulfoxides) or dimerization products. Use LC-MS to track intermediates and propose mechanisms:

  • Oxidation : Competing sulfoxide formation if H₂O₂ is used in excess .
  • Dimerization : Occurs under high-temperature conditions; mitigate via dropwise addition of reagents and inert atmospheres .

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